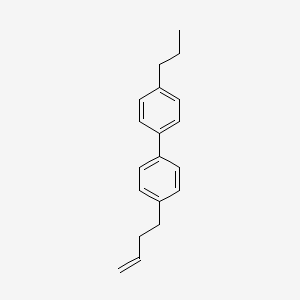
4-(But-3-en-1-yl)-4'-propyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound has a but-3-en-1-yl group attached to one benzene ring and a propyl group attached to the other. These functional groups can significantly influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl typically involves the coupling of two benzene rings with the desired substituents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or ethanol and a temperature range of 80-100°C.
Industrial Production Methods
In an industrial setting, the production of 4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the but-3-en-1-yl group to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium or platinum catalyst are typical.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene rings.
Wissenschaftliche Forschungsanwendungen
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies on the molecular interactions and pathways are essential to understand the compound’s effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(But-3-en-1-yl)-4’-methyl-1,1’-biphenyl
- 4-(But-3-en-1-yl)-4’-ethyl-1,1’-biphenyl
- 4-(But-3-en-1-yl)-4’-butyl-1,1’-biphenyl
Uniqueness
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl is unique due to the specific combination of the but-3-en-1-yl and propyl groups These substituents can influence the compound’s physical and chemical properties, such as solubility, reactivity, and interaction with other molecules
Eigenschaften
CAS-Nummer |
194159-95-0 |
|---|---|
Molekularformel |
C19H22 |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
1-but-3-enyl-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C19H22/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h3,8-15H,1,4-7H2,2H3 |
InChI-Schlüssel |
GRSZZWNHTFYCSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



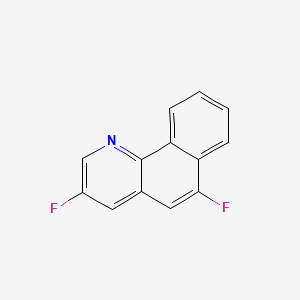
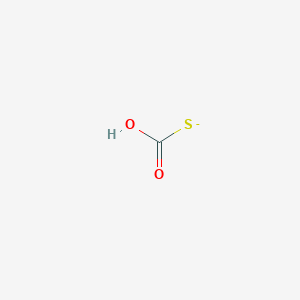
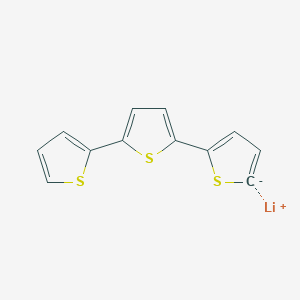
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
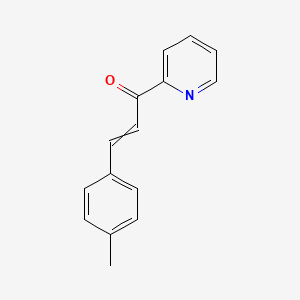


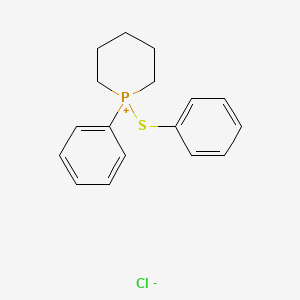

![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)


